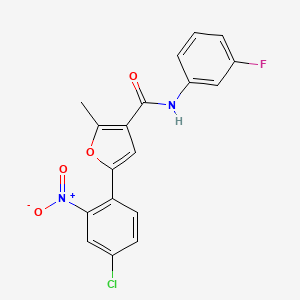![molecular formula C17H15N3O3S2 B2884879 N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide CAS No. 958587-54-7](/img/structure/B2884879.png)
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a thiophene group, and a pyrazole group . These groups are common in many pharmaceutical compounds and could potentially have various biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation and cyclization reactions . For example, pyrazoloquinolines can be synthesized from corresponding acids through condensation, hydrolysis, cyclization, and substitution reactions .Scientific Research Applications
Antimicrobial Activity
Thiophene derivatives have been reported to possess significant antimicrobial properties . They can inhibit the growth of various bacterial and fungal species, which makes them valuable in the development of new antimicrobial agents . This compound, with its thiophene moiety, could potentially be used to synthesize new drugs that combat resistant strains of bacteria and fungi.
Anti-inflammatory Properties
Compounds containing thiophene have been identified as having anti-inflammatory effects . This is particularly important in the treatment of chronic inflammatory diseases, such as arthritis . The compound could be explored for its efficacy in reducing inflammation and associated pain.
Anticancer Potential
The structural complexity of thiophene derivatives allows them to interact with various biological targets, which includes potential anticancer activity . They may work by inhibiting kinases or other enzymes involved in cell division and proliferation, making them candidates for cancer therapy research .
Kinase Inhibition
Kinases are enzymes that play a crucial role in signal transduction and are involved in various diseases. Thiophene derivatives have been shown to inhibit kinase activity, which could be beneficial in the treatment of diseases like cancer, where abnormal kinase activity is a hallmark .
Antioxidant Effects
Oxidative stress is implicated in many diseases, including neurodegenerative disorders. Thiophene compounds have demonstrated antioxidant properties , suggesting they could be used to develop treatments that protect cells from oxidative damage .
Estrogen Receptor Modulation
Some thiophene derivatives have been found to modulate estrogen receptors. This application is significant in the context of hormone-related diseases, such as breast cancer, where estrogen plays a key role in the disease’s progression .
Anti-anxiety and Anti-psychotic Uses
The compound’s structure suggests potential use in the treatment of mental health disorders. Thiophene derivatives have been used in drugs with anti-anxiety and anti-psychotic effects , which could be an area of exploration for this compound .
Material Science Applications
Beyond medicinal chemistry, thiophene and its derivatives have interesting applications in material science . Their conductive properties make them suitable for use in electronic devices, such as organic semiconductors and sensors .
Future Directions
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c1-23-12-6-4-11(5-7-12)20-16(13-9-25(22)10-14(13)19-20)18-17(21)15-3-2-8-24-15/h2-8H,9-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMUPGDOTORAJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2884800.png)
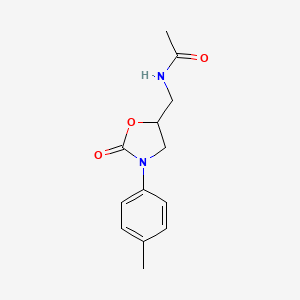

![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide](/img/structure/B2884805.png)
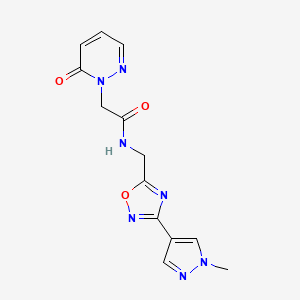
![3-[(3,4-Dichlorophenyl)methylsulfanyl]-5-(2-methylsulfanylphenyl)-4-phenyl-1,2,4-triazole](/img/structure/B2884808.png)
![4-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2884809.png)
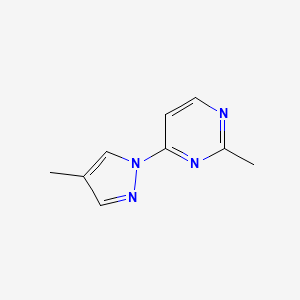
![7-[(2R,3S,4S,5R,6S)-3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one](/img/structure/B2884814.png)
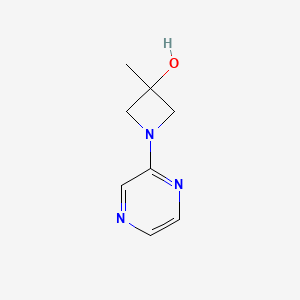
![N-[[(1R,3R)-2,2-Difluoro-3-phenylcyclopropyl]methyl]oxirane-2-carboxamide](/img/structure/B2884817.png)

